molecular formula C6H5F7O2 B146936 Ethyl heptafluorobutyrate CAS No. 356-27-4

Ethyl heptafluorobutyrate

Cat. No.: B146936
CAS No.: 356-27-4
M. Wt: 242.09 g/mol
InChI Key: JVHJRIQPDBCRRE-UHFFFAOYSA-N
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Description

Ethyl heptafluorobutyrate is an organic compound with the molecular formula C6H5F7O2. It is a clear, colorless liquid known for its high volatility and slight solubility in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties .

Safety and Hazards

Ethyl heptafluorobutyrate is classified as a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures should be taken while handling this compound, including the use of protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

Ethyl heptafluorobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with eosinophil peroxidase, a type of enzyme involved in the body’s immune response . The interaction between this compound and eosinophil peroxidase involves the binding of the compound to the reactive functional group of the enzyme, which can influence the enzyme’s activity and stability. Additionally, this compound can act as a diagnostic agent for the detection and identification of pyrimidine compounds in urine samples .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to induce allergic reactions in rats through inhalation or skin contact . This compound can also enhance the phase transition temperature of polymer films and cause fluorescence under ultraviolet light

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the reactive functional group of eosinophil peroxidase, which can alter the enzyme’s activity . This binding interaction may lead to enzyme inhibition or activation, depending on the specific context and conditions. Additionally, this compound’s ability to induce fluorescence under ultraviolet light suggests that it may interact with other biomolecules in a similar manner, potentially affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions, but it can degrade when exposed to moisture or other environmental factors . Long-term exposure to this compound has been shown to cause skin and eye irritation, as well as respiratory irritation . These effects highlight the importance of proper handling and storage of the compound to maintain its stability and minimize adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can induce allergic reactions and other toxic effects . Studies have shown that high doses of this compound can cause skin and eye irritation, respiratory irritation, and other adverse effects . These findings underscore the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with eosinophil peroxidase The compound can act as a metal chelate, binding to the reactive functional group of the enzyme and influencing its activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is slightly soluble in water and can be transported via diffusion or active transport mechanisms . The compound’s interactions with transporters or binding proteins can influence its localization and accumulation within specific cellular compartments. Proper storage and handling are crucial to maintaining the compound’s stability and ensuring its effective distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular functions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptafluorobutyrate is typically synthesized through the esterification of heptafluorobutyric acid with ethanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification through distillation to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous distillation and advanced purification techniques to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl heptafluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl perfluorobutanoate
  • Heptafluorobutyric acid ethyl ester
  • Ethyl 4,4,4-trifluorobutyrate

Comparison: Ethyl heptafluorobutyrate is unique due to its high degree of fluorination, which imparts distinct chemical properties such as high volatility and strong electronegativity. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly useful in specialized applications such as analytical chemistry and industrial synthesis .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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InChI

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVHJRIQPDBCRRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C6H5F7O2
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DSSTOX Substance ID

DTXSID9059882
Record name Ethyl perfluorobutanoate
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Molecular Weight

242.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl heptafluorobutyrate
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CAS No.

356-27-4
Record name Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Record name Ethyl heptafluorobutyrate
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Record name Ethyl heptafluorobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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